2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
Beschreibung
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the complex interplay between its constituent structural elements. The compound possesses a molecular formula of C₁₆H₂₃N₃O₄ with a molecular weight of 321.37 grams per mole. The central structural feature comprises a pyridine ring substituted at the 2-position with a modified piperazine moiety and at the 3-position with a carboxylic acid group.
The piperazine ring adopts a chair conformation in solution, which represents the most thermodynamically stable arrangement for six-membered nitrogen-containing heterocycles. This conformational preference significantly influences the overall molecular shape and determines the spatial positioning of the tert-butoxycarbonyl protecting group and the methyl substituent. The methyl group attached to the piperazine ring introduces additional steric considerations that affect the conformational landscape of the molecule.
The tert-butoxycarbonyl group, commonly employed as a protecting group in organic synthesis, extends away from the piperazine core in a manner that minimizes steric interactions with adjacent functional groups. The bulky tert-butyl moiety influences the rotational barriers around the carbon-nitrogen bond connecting the protecting group to the piperazine ring. Computational studies suggest that the preferred conformation positions the tert-butoxycarbonyl group in an anti-periplanar arrangement relative to the pyridine ring attachment point.
The pyridine ring maintains its characteristic planar geometry, with the carboxylic acid group at the 3-position capable of existing in multiple rotational conformations. The carboxyl group can adopt either a syn or anti orientation relative to the pyridine nitrogen, with the anti conformation generally favored due to reduced electrostatic repulsion. The nitrogen atom in the pyridine ring serves as both a hydrogen bond acceptor and a coordination site for potential metal complexation.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 321.37 g/mol | Calculated |
| Molecular Formula | C₁₆H₂₃N₃O₄ | Mass Spectrometry |
| Piperazine Conformation | Chair | Computational Modeling |
| Preferred Carboxyl Orientation | Anti to pyridine nitrogen | DFT Calculations |
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments. In proton nuclear magnetic resonance spectroscopy, the tert-butyl group appears as a characteristic singlet at approximately 1.4-1.5 parts per million, integrating for nine protons. The methyl group attached to the piperazine ring exhibits a distinct doublet pattern due to coupling with the adjacent methine proton, typically observed around 1.1-1.3 parts per million.
The piperazine ring protons display complex multipicity patterns due to the constrained ring geometry and the presence of multiple diastereotopic relationships. The axial and equatorial protons on the piperazine ring appear as multiplets in the range of 2.5-4.0 parts per million, with the exact chemical shifts dependent upon the electronic environment created by the pyridine ring and the tert-butoxycarbonyl substituent. The pyridine ring protons manifest as distinct signals in the aromatic region between 7.0-8.5 parts per million, with coupling patterns that reflect the substitution pattern on the heteroaromatic ring.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the tert-butoxycarbonyl group at approximately 155-160 parts per million, while the carboxylic acid carbonyl appears further downfield at 165-175 parts per million. The quaternary carbon of the tert-butyl group resonates at approximately 28 parts per million, and the methyl carbons of this group appear as a characteristic signal around 80 parts per million. The pyridine ring carbons span the range from 120-160 parts per million, with the substituted carbons appearing at distinct chemical shifts that reflect their electronic environments.
Fourier transform infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The carboxylic acid functionality exhibits a broad absorption band centered around 2500-3300 wavenumbers corresponding to the hydrogen-bonded hydroxyl stretch. The carbonyl stretch of the carboxylic acid appears as a strong absorption at approximately 1670-1720 wavenumbers, while the tert-butoxycarbonyl carbonyl manifests at a slightly higher frequency around 1680-1750 wavenumbers.
Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 321, corresponding to the protonated molecular ion. Fragmentation patterns reveal characteristic losses including the tert-butoxycarbonyl group (mass loss of 101 atomic mass units) and the carboxylic acid functionality. The base peak often corresponds to fragments resulting from cleavage of the piperazine-pyridine bond, providing structural confirmation of the substitution pattern.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 ppm |
| ¹H Nuclear Magnetic Resonance | Pyridine aromatics | 7.0-8.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carboxyl carbonyl | 165-175 ppm |
| ¹³C Nuclear Magnetic Resonance | tert-Butoxycarbonyl carbonyl | 155-160 ppm |
| Fourier Transform Infrared | Carboxyl hydroxyl stretch | 2500-3300 cm⁻¹ |
| Fourier Transform Infrared | Carbonyl stretches | 1670-1750 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 321 |
X-ray Crystallography and Solid-State Packing Arrangements
X-ray crystallographic analysis of this compound requires the preparation of high-quality single crystals suitable for diffraction studies. The crystallization process typically involves slow evaporation of solutions in polar aprotic solvents or controlled precipitation from solvent mixtures. The compound's multiple hydrogen bonding sites and polar functional groups contribute to specific intermolecular interactions that govern the solid-state packing arrangements.
The crystal structure reveals hydrogen bonding networks primarily involving the carboxylic acid functionality, which forms characteristic dimeric arrangements through complementary hydrogen bonds between carboxyl groups of adjacent molecules. These hydrogen bonds typically exhibit donor-acceptor distances in the range of 2.6-2.8 Angstroms, consistent with moderate to strong hydrogen bonding interactions. The pyridine nitrogen atoms participate in additional hydrogen bonding interactions, either as acceptors for carboxyl protons or through interactions with solvent molecules incorporated into the crystal lattice.
The piperazine ring adopts a chair conformation in the solid state, consistent with solution-phase nuclear magnetic resonance observations. The tert-butoxycarbonyl protecting group projects away from the molecular core, creating cavities in the crystal lattice that may accommodate solvent molecules or contribute to the overall packing efficiency. The methyl substituent on the piperazine ring influences the local packing environment through weak carbon-hydrogen to oxygen hydrogen bonding interactions.
The overall crystal packing exhibits layered arrangements with molecules organized in sheets that maximize hydrogen bonding interactions while minimizing steric clashes between bulky substituents. The pyridine rings often adopt edge-to-face orientations that optimize pi-pi stacking interactions while accommodating the steric demands of the piperazine substituents. These packing motifs contribute to the mechanical properties of the crystalline material and influence its thermal stability.
Data collection procedures for X-ray crystallography typically employ synchrotron radiation sources to achieve high-resolution diffraction patterns, with collection temperatures maintained at approximately 100 Kelvin to minimize thermal motion and radiation damage. Modern charge-coupled device detectors enable rapid data acquisition with superior signal-to-noise ratios compared to traditional film-based methods, facilitating the collection of complete data sets within hours rather than days.
| Crystallographic Parameter | Typical Value Range | Method |
|---|---|---|
| Unit Cell Volume | 1500-2500 Ų | Single Crystal X-ray |
| Space Group | P21/c or similar | Systematic Absences |
| Hydrogen Bond Distance | 2.6-2.8 Å | Structure Refinement |
| Collection Temperature | 100 K | Cryogenic Cooling |
| Resolution | 0.8-1.2 Å | Diffraction Limit |
Computational Modeling of Electronic Structure
Computational modeling of this compound employs density functional theory methods to investigate the electronic structure, molecular orbitals, and energetic properties of the compound. These calculations provide insights into the electronic distribution, reaction mechanisms, and potential binding interactions that complement experimental structural characterization.
Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets reveal the highest occupied molecular orbital primarily localized on the pyridine ring and the carboxylate functionality, while the lowest unoccupied molecular orbital exhibits contributions from the pyridine ring and the carbonyl groups. The energy gap between these frontier orbitals influences the compound's optical properties and chemical reactivity, with calculated values typically ranging from 4.5-5.5 electron volts depending on the computational method and basis set employed.
The electrostatic potential surface calculations highlight regions of electron density accumulation around the nitrogen atoms and carbonyl oxygens, indicating potential sites for nucleophilic attack or coordination interactions. Conversely, regions of electron deficiency appear near the carbonyl carbons and the pyridine ring, suggesting electrophilic character at these positions. These computational predictions align with experimental observations regarding the compound's reactivity patterns and binding preferences.
Conformational analysis through potential energy surface scans reveals multiple local minima corresponding to different rotational isomers around key bonds, particularly the piperazine-pyridine linkage and the carboxyl group orientation. The energy differences between these conformers typically range from 2-15 kilojoules per mole, indicating rapid interconversion at room temperature while maintaining distinct populations of preferred conformations.
Thermodynamic property calculations provide estimates of heat capacity, entropy, and Gibbs free energy of formation that facilitate the prediction of reaction thermodynamics and phase behavior. Vibrational frequency calculations validate the optimized geometries and enable the assignment of experimental infrared and Raman spectroscopic bands to specific molecular motions. These computational predictions often require scaling factors to account for anharmonicity and basis set limitations, but generally provide excellent agreement with experimental observations.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -1.5 eV | Density Functional Theory |
| Energy Gap | 4.5-5.5 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.2-4.1 Debye | Mulliken Population Analysis |
| Conformational Energy Range | 2-15 kJ/mol | Potential Energy Surface |
Eigenschaften
IUPAC Name |
2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(13-12(14(20)21)6-5-7-17-13)8-9-19(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDHQKRJVKDSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378129 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-78-3 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.
- Introduction of the methyl substituent at the piperazine ring, often through selective alkylation or starting from a methylated piperazine derivative.
- Coupling of the functionalized piperazine with the pyridine-3-carboxylic acid moiety via nucleophilic substitution or amide bond formation.
- Hydrolysis or deprotection steps to yield the final acid form if starting from ester intermediates.
Detailed Synthetic Routes
Starting Materials and Protection
- The piperazine ring is first functionalized with a methyl group at the 3-position. The nitrogen at the 1-position is protected with a Boc group to afford 4-[(tert-Butoxy)carbonyl]-3-methylpiperazine.
- Protection using Boc is commonly achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents like dichloromethane or tetrahydrofuran at room temperature.
Coupling with Pyridine-3-carboxylic Acid
- The pyridine-3-carboxylic acid or its activated derivative (e.g., acid chloride or ester) is coupled with the Boc-protected methylpiperazine.
- Coupling agents such as EDC·HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) combined with catalytic 4-dimethylaminopyridine (DMAP) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are typically used to activate the carboxylic acid for amide bond formation.
- The reaction is generally carried out in polar aprotic solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) at ambient or slightly elevated temperatures.
Ester Hydrolysis and Deprotection
- If methyl esters of pyridine-3-carboxylic acid derivatives are used, subsequent hydrolysis with lithium hydroxide or other bases converts esters into the free carboxylic acid.
- The Boc protecting group can be removed selectively by treatment with trifluoroacetic acid (TFA) in dichloromethane or other suitable solvents if required for further functionalization.
Example Synthetic Sequence (Based on Literature Analogues)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-methylpiperazine + Boc2O, base (e.g., triethylamine) | Boc protection of piperazine nitrogen | Boc-protected 3-methylpiperazine |
| 2 | Pyridine-3-carboxylic acid + EDC·HCl + DMAP in DMF | Activation and coupling with Boc-protected piperazine | Formation of Boc-protected piperazinyl pyridine-3-carboxylate |
| 3 | LiOH in aqueous THF or MeOH | Hydrolysis of methyl ester to carboxylic acid | Free acid form of the compound |
| 4 | TFA in DCM | Boc deprotection if needed | Free amine or further derivatives |
Research Findings and Characterization
- The compound is characterized by standard spectroscopic methods including NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the Boc group, methyl substituent, and carboxylic acid functionalities.
- Purity and identity are verified by HPLC and elemental analysis.
- The Boc protection strategy is critical to prevent side reactions during coupling and to improve overall yields.
- Hydrolysis and deprotection steps must be carefully controlled to avoid degradation.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, base, DCM or THF, RT, 2-4 h | High yield, mild conditions |
| Coupling Agent | EDC·HCl/DMAP or HBTU, DMF or THF, RT-40°C | Efficient amide bond formation |
| Ester Hydrolysis | LiOH, aqueous THF/MeOH, RT to 50°C | Complete conversion to acid |
| Boc Deprotection | TFA in DCM, RT, 1-2 h | Clean removal of Boc group |
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation reactions can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine. This amine can then interact with various biological targets, potentially influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
a) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Structure : Features a piperidine ring (6-membered, one nitrogen) with a phenyl group at position 4 and a Boc-protected amine.
- Key Differences :
- Ring System : Piperidine (saturated) vs. piperazine (two nitrogens, more basic).
- Substituents : Phenyl group (lipophilic) vs. methyl group (smaller, less steric hindrance).
- Applications : The phenyl group may enhance aromatic interactions in target binding, whereas the methyl group in the target compound improves solubility .
b) 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
- Structure : Positional isomer of the target compound, with the piperazine substituent at pyridine position 6 instead of 2.
Heterocyclic Variants with Carboxylic Acid Moieties
a) 2-(2H-1,2,3-Triazol-2-yl)pyridine-3-carboxylic acid
- Structure : Contains a triazole ring instead of piperazine.
- Key Differences :
b) rac-(3R,4S)-4-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic acid
- Structure : Features a tetrahydrofuran (oxolane) ring with Boc-protected amine and carboxylic acid.
- Key Differences :
Comparative Data Table
Research Implications
- Drug Design : The Boc-protected piperazine in the target compound offers reversible amine protection, enabling modular synthesis of libraries for SAR studies.
- Solubility vs. Bioactivity : Compared to phenyl-substituted analogues, the 3-methyl group balances lipophilicity and solubility, critical for oral bioavailability .
- Positional Isomerism : Substitution at pyridine position 2 (target) vs. 6 () may influence binding orientation in enzymatic pockets, warranting crystallographic analysis.
Biologische Aktivität
2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid (CAS No. 1060813-50-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol. Its structure features a pyridine ring substituted with a piperazine moiety, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| CAS Number | 1060813-50-4 |
| Boiling Point | Not available |
The compound has been studied for its interaction with various receptors, particularly in the context of dopamine receptor activity. It exhibits selective agonistic properties towards the D3 dopamine receptor, which is significant for neuroprotective effects against neurodegenerative conditions.
Pharmacological Studies
Research indicates that compounds similar to this compound can promote β-arrestin translocation and G protein activation, leading to downstream signaling cascades such as pERK phosphorylation. These pathways are crucial for neuroprotection in models of dopaminergic neuron degeneration .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| D3 Receptor Agonism | Promotes β-arrestin translocation | |
| Neuroprotection | Protects dopaminergic neurons | |
| Selectivity | High selectivity for D3 over D2 receptors |
Structure-Activity Relationships (SAR)
A series of analogs have been synthesized to explore the SAR around this compound. Variations in the piperazine and pyridine substituents have been shown to modulate receptor selectivity and potency. For instance, modifications to the aryl groups significantly impacted agonistic activity at the D3 receptor while minimizing activity at the D2 receptor, which is associated with adverse effects in clinical settings .
Case Study: Neuroprotective Effects
In a study involving animal models, compounds structurally related to this compound demonstrated significant neuroprotective effects against neurotoxic agents such as MPTP and 6-OHDA. These findings suggest that the compound may serve as a therapeutic lead for conditions like Parkinson's disease, where dopaminergic neuron protection is critical .
Q & A
Q. What in vitro models are suitable for assessing cytotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
